Synthesis and Properties of Diammonium Malonate: A Technical Guide
Synthesis and Properties of Diammonium Malonate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, properties, and key applications of diammonium malonate. This document is intended to serve as a valuable resource for professionals in research and development, particularly those in the pharmaceutical and chemical industries.
Introduction
Diammonium malonate is the ammonium salt of malonic acid, a dicarboxylic acid. Its chemical formula is C₃H₁₀N₂O₄. This compound serves as a versatile reagent and intermediate in various organic syntheses, including the formation of barbiturates and other pharmaceutically relevant molecules. Understanding its synthesis and physicochemical properties is crucial for its effective application in research and drug development.
Synthesis of Diammonium Malonate
The synthesis of diammonium malonate is a straightforward acid-base neutralization reaction. The primary method involves the reaction of malonic acid with a suitable source of ammonia.
General Reaction
The overall reaction for the formation of diammonium malonate is:
CH₂(COOH)₂ + 2NH₄OH → (NH₄)₂[CH₂(COO)₂] + 2H₂O
Alternatively, aqueous ammonia can be used as the ammonia source.
Experimental Protocol
The following is a representative experimental protocol for the laboratory-scale synthesis of diammonium malonate.
Materials:
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Malonic acid (1 mole)
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Ammonium hydroxide solution (28-30% NH₃, 2 moles)
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Deionized water
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Ethanol (for crystallization)
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Beaker
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Magnetic stirrer and stir bar
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pH meter or pH indicator strips
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Rotary evaporator
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Crystallization dish
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Buchner funnel and filter paper
Procedure:
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Dissolution: Dissolve one mole of malonic acid in a sufficient amount of deionized water in a beaker with continuous stirring.
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Neutralization: Slowly add two moles of concentrated ammonium hydroxide solution to the malonic acid solution. The reaction is exothermic, so the addition should be done cautiously, potentially in an ice bath to control the temperature.
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pH Adjustment: Monitor the pH of the solution. Continue adding ammonium hydroxide until the pH of the solution is neutral (pH 7).
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Concentration: Remove the water from the resulting solution using a rotary evaporator under reduced pressure. This will yield a concentrated solution or a crude solid of diammonium malonate.
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Crystallization: Dissolve the crude product in a minimum amount of hot ethanol and allow it to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
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Isolation and Drying: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of cold ethanol to remove any impurities. Dry the crystals in a vacuum oven at a low temperature to obtain pure diammonium malonate.
Physicochemical Properties of Malonic Acid and its Ammonium Salt
| Property | Malonic Acid | Diammonium Malonate |
| Molecular Formula | C₃H₄O₄[1] | C₃H₁₀N₂O₄[2] |
| Molecular Weight | 104.06 g/mol [1] | 138.12 g/mol [2] |
| Appearance | White crystalline solid[3] | Crystalline solid |
| Melting Point | 135-137 °C (decomposes)[3][4] | Data not readily available |
| Solubility in Water | 73.5 g/100 mL at 20 °C[5] | Highly soluble (qualitative) |
| pKa₁ | 2.83[3][4][6][7] | - |
| pKa₂ | 5.69[3][4][6][7] | - |
Spectroscopic Data
Detailed experimental spectral data for diammonium malonate is not widely published. However, the expected spectral characteristics can be inferred from the known spectra of malonic acid and the ammonium ion.
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Infrared (IR) Spectroscopy: The IR spectrum of diammonium malonate would be expected to show characteristic absorptions for the carboxylate anion (COO⁻) around 1600-1550 cm⁻¹ (asymmetric stretching) and 1400 cm⁻¹ (symmetric stretching). Additionally, the N-H stretching vibrations of the ammonium ion (NH₄⁺) would appear as a broad band in the region of 3300-3000 cm⁻¹.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: In an aqueous solution (D₂O), the ¹H NMR spectrum would likely show a singlet for the methylene protons (CH₂) of the malonate backbone. The chemical shift of the ammonium protons is variable and often not observed due to exchange with the solvent.
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¹³C NMR: The ¹³C NMR spectrum would show two signals: one for the methylene carbon and another for the equivalent carboxylate carbons.
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Applications in Organic Synthesis
Diammonium malonate is a valuable precursor in various organic syntheses. One of the most notable applications of malonates is in the Knoevenagel condensation reaction.
Knoevenagel Condensation
The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound (like a malonate) to a carbonyl group, followed by a dehydration reaction to yield an α,β-unsaturated product. Ammonium salts can act as catalysts in this reaction.
Below is a logical workflow for a typical Knoevenagel condensation reaction involving a malonic ester, which is closely related to the use of malonic acid and its salts.
Conclusion
Diammonium malonate is a readily synthesized and useful chemical compound with applications in organic synthesis. While there is a need for more comprehensive characterization of its physical and spectral properties in publicly accessible literature, its role as a precursor, particularly in reactions like the Knoevenagel condensation, is well-established. This guide provides a foundational understanding for researchers and professionals working with this versatile reagent.
References
- 1. Malonic Acid | C3H4O4 | CID 867 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Ammonium malonate | C3H10N2O4 | CID 10290827 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Malonic acid | 141-82-2 [chemicalbook.com]
- 4. turito.com [turito.com]
- 5. DIMETHYL MALONATE - Ataman Kimya [atamanchemicals.com]
- 6. Malonic acid CAS#: 141-82-2 [m.chemicalbook.com]
- 7. atamankimya.com [atamankimya.com]
